molecular formula C8H16N2O B1599127 N-(piperidin-4-ylmethyl)acetamide CAS No. 71207-33-5

N-(piperidin-4-ylmethyl)acetamide

Cat. No. B1599127
CAS RN: 71207-33-5
M. Wt: 156.23 g/mol
InChI Key: CFRYMBOECAAAQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “N-(piperidin-4-ylmethyl)acetamide” is represented by the empirical formula C8H16N2O . The molecular weight of this compound is 156.23 .

Scientific Research Applications

Antibacterial Activity

N-(piperidin-4-ylmethyl)acetamide derivatives have been synthesized and evaluated for their antibacterial potentials. For instance, a study by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds showed moderate inhibitory effects against various bacterial strains, indicating potential applications in the development of antibacterial agents.

Antimicrobial and Cytotoxic Properties

The antimicrobial activities of certain N-(piperidin-4-ylmethyl)acetamide derivatives have been explored. A study by Mokhtari & Pourabdollah (2013) synthesized derivatives and screened them for activity against pathogenic bacteria and Candida species. These compounds were found to be more effective against fungi than bacteria, highlighting their potential in developing antimicrobial agents.

Enzyme Inhibition

N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their enzyme inhibition properties. Khalid et al. (2014) reported that these compounds displayed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting their potential use in treating conditions like Alzheimer's disease.

DNA and Protein Binding Studies

N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl)acetamide derivatives have been synthesized and evaluated for their DNA and protein-binding interactions. Raj (2020) found that these compounds interact with DNA via intercalation and exhibit strong binding with proteins like Bovine Serum Albumin (BSA). These findings are significant for pharmaceutical applications, especially in drug design and development.

Melanin-Concentrating Hormone Receptor Antagonism

Piperidin-4-yl-acetamide derivatives have been studied as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). Berglund et al. (2009) focused on designing these compounds to reduce side effects related to hERG potassium channel affinity. This research indicates potential applications in treating conditions related to the MCH-R1 pathway.

Synthesis of Bioactive Sulfonamides

N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their bioactive properties. Khalid (2012) reported that these derivatives showed promising activity against enzymes like acetylcholinesterase, suggesting their potential application in treating neurological disorders.

Future Directions

Piperidine derivatives, including “N-(piperidin-4-ylmethyl)acetamide”, have significant potential in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-(piperidin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRYMBOECAAAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402122
Record name N-(piperidin-4-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-ylmethyl)acetamide

CAS RN

71207-33-5
Record name N-(piperidin-4-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-4-ylmethyl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(1-sopropylpiperid-4-ylmethyl)-6-chloro-1,2-benzisothiazolin-3-one is obtained analogously to Example 33 by reacting 3-chloro-6-chlorocarbonylphenylsulfenyl chloride and 1-isopropyl-4-aminomethylpiperidine [boiling point 15 :95°-97° C.; obtained from 4-acetylaminomethylpiperidine and isopropyl chloride analogously to Singh et al., J. Med. Chem. 12, 949 (1969) and Werbel et al., supra]. After recrystallization in acetone, yellow crystals of melting point 134°-135° C. are obtained; yield: 37% of theory.
Name
3-chloro-6-chlorocarbonylphenylsulfenyl chloride
Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Yuan, M Zhang, L Chang, X Chen, S Ruan, S Shi… - 2023 - researchsquare.com
Investigating the role of protein tyrosine phosphatase SHP2 is a continuing concern in the context of various human diseases, including Noonan syndrome, LEOPARD syndrome, and …
Number of citations: 2 www.researchsquare.com
V Bernat, MR Heinrich, P Baumeister… - …, 2012 - Wiley Online Library
Strategies for the identification of allosteric modulators of chemokine receptors largely rely on various cell‐based functional assays. Radioligand binding assays are typically not …
JJ Parlow, AM Stevens, RA Stegeman… - Journal of medicinal …, 2003 - ACS Publications
Several multistep syntheses of substituted benzenes are reported. The benzene analogues were designed such that their substitution pattern would occupy and interact with the S 1 , S …
Number of citations: 59 pubs.acs.org
OFT BLOG - allfordrugs.com
An exemplary species of a radioprotective α, β-unsaturated aryl sulfone is ON 01210. Na. ON 01210. Na is a derivative of chlorobenzylsulfone. This compound is described in US Pat. …
Number of citations: 2 www.allfordrugs.com
OFT BLOG - allfordrugs.com
Ex-Rad (or Ex-RAD), also known by the code name ON 01210. Na, or recilisib sodium (INN, USAN) is a drug developed by Onconova Therapeutics and the US Department of Defense.[…
Number of citations: 0 www.allfordrugs.com

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